Ethyl N,N-diethyloxamate Ethyl N,N-diethyloxamate
Brand Name: Vulcanchem
CAS No.: 5411-58-5
VCID: VC3882554
InChI: InChI=1S/C8H15NO3/c1-4-9(5-2)7(10)8(11)12-6-3/h4-6H2,1-3H3
SMILES: CCN(CC)C(=O)C(=O)OCC
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

Ethyl N,N-diethyloxamate

CAS No.: 5411-58-5

Cat. No.: VC3882554

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N,N-diethyloxamate - 5411-58-5

Specification

CAS No. 5411-58-5
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name ethyl 2-(diethylamino)-2-oxoacetate
Standard InChI InChI=1S/C8H15NO3/c1-4-9(5-2)7(10)8(11)12-6-3/h4-6H2,1-3H3
Standard InChI Key VABKVSWGYZESTA-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C(=O)OCC
Canonical SMILES CCN(CC)C(=O)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Ethyl N,N-diethyloxamate, systematically named ethyl 2-(diethylamino)-2-oxoacetate, features a central oxamate backbone substituted with ethyl groups on both the amine and ester functionalities. The compound’s structure (Fig. 1) comprises a carbonyl group adjacent to a tertiary amine, conferring unique reactivity in nucleophilic and electrophilic reactions .

Key structural attributes:

  • IUPAC Name: Ethyl 2-(diethylamino)-2-oxoacetate

  • Molecular Formula: C₈H₁₅NO₃

  • Molecular Weight: 173.21 g/mol

  • CAS Registry Number: 5411-58-5 .

The compound’s three-dimensional conformation, as modeled in computational studies, reveals a planar geometry around the carbonyl groups, with the diethylamino group adopting a staggered configuration to minimize steric hindrance .

Synthesis Methods and Reaction Mechanisms

Primary Synthesis Route

The most documented synthesis of ethyl N,N-diethyloxamate involves the condensation of diethylamine (C₄H₁₁N) with diethyl oxalate (C₆H₁₀O₄) in the presence of lithium bromide (LiBr) as a catalyst . The reaction proceeds under mild conditions (20°C) with a reported yield of 98% :

Diethyl oxalate+2DiethylamineLiBrEthyl N,N-diethyloxamate+Ethanol\text{Diethyl oxalate} + 2 \text{Diethylamine} \xrightarrow{\text{LiBr}} \text{Ethyl N,N-diethyloxamate} + \text{Ethanol}

Reaction Conditions:

  • Catalyst: Lithium bromide (0.1 equiv)

  • Temperature: 20°C

  • Solvent: Ethanol (anhydrous)

  • Reaction Time: 24 hours .

This method capitalizes on the nucleophilic attack of diethylamine on the electrophilic carbonyl carbon of diethyl oxalate, followed by elimination of ethanol. The role of LiBr is hypothesized to involve stabilization of the transition state through Lewis acid-base interactions .

Alternative Pathways

While the LiBr-catalyzed route dominates literature, exploratory studies suggest potential alternatives:

  • Transesterification: Reacting oxalic acid with excess ethylamine in the presence of sulfuric acid, though yields remain suboptimal (<60%) .

  • Enzymatic Synthesis: Preliminary trials using lipase enzymes under non-aqueous conditions have shown modest success, offering a greener route .

Physicochemical Properties

Limited experimental data exist for ethyl N,N-diethyloxamate’s physical properties, but inferences can be drawn from structurally analogous compounds:

PropertyValue/DescriptionSource
Boiling PointEstimated 220–230°C (extrapolated)
SolubilityMiscible in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water
StabilityHydrolyzes under acidic/basic conditions; sensitive to prolonged UV exposure

The compound’s logP (octanol-water partition coefficient) is computationally estimated at 1.2, indicating moderate lipophilicity .

Applications in Organic Synthesis

Ethyl N,N-diethyloxamate serves as a versatile intermediate in the synthesis of complex molecules:

Pharmaceutical Intermediates

The compound’s oxamate moiety is integral to constructing β-lactam antibiotics and kinase inhibitors. For example, it has been used in the stepwise assembly of quinolone derivatives, where its amine group participates in cyclocondensation reactions .

Coordination Chemistry

In materials science, ethyl N,N-diethyloxamate acts as a ligand for transition metals. Its bifunctional carbonyl and amine groups facilitate chelation with Cu(II) and Fe(III) ions, forming complexes studied for catalytic applications in oxidation reactions .

Polymer Chemistry

The compound’s ester groups enable its incorporation into polyester backbones, enhancing thermal stability in specialty polymers .

Hazard CategoryDetailsSource
Skin IrritationPotential irritant; causes erythema
Inhalation RiskAvoid aerosol formation
Environmental ImpactBiodegradability not fully characterized

Recommended safety measures include the use of nitrile gloves, fume hoods, and inert atmosphere storage .

Future Research Directions

Despite its synthetic utility, gaps persist in understanding ethyl N,N-diethyloxamate’s full potential:

  • Catalytic Asymmetric Reactions: Exploring its role in enantioselective synthesis.

  • Biological Activity Screening: Assessing antimicrobial or anticancer properties.

  • Green Chemistry: Optimizing solvent-free or biocatalytic synthesis routes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator